Azeliragon HCl
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]imidazol-4-yl]phenoxy]-N,N-diethylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38ClN3O2.2ClH/c1-4-7-9-32-34-31(25-10-16-28(17-11-25)37-23-8-22-35(5-2)6-3)24-36(32)27-14-20-30(21-15-27)38-29-18-12-26(33)13-19-29;;/h10-21,24H,4-9,22-23H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAGJWKITXAOAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CN1C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OCCCN(CC)CC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Azeliragon (TTP488) discovery and development history
An In-Depth Technical Guide to the Discovery and Development of Azeliragon (TTP488)
Abstract
Azeliragon, formerly known as TTP488, represents a significant case study in the complex landscape of Alzheimer's disease (AD) drug development. Developed by vTv Therapeutics (formerly Transtech Pharma), Azeliragon is an orally bioavailable small molecule designed to inhibit the Receptor for Advanced Glycation Endproducts (RAGE). The RAGE pathway is implicated in the sustained inflammatory response and amyloid-beta (Aβ) pathology characteristic of AD. This guide provides a comprehensive technical overview of Azeliragon's journey, from the initial scientific rationale and discovery through its extensive preclinical validation and multi-phase clinical development program, culminating in the analysis of its Phase 3 trial results. We will explore the mechanistic underpinnings, the design of key experiments, and the critical lessons learned from its development history.
The Scientific Rationale: Targeting the RAGE Axis in Alzheimer's Disease
The foundation for Azeliragon's development lies in the "RAGE hypothesis" of Alzheimer's disease. The Receptor for Advanced Glycation Endproducts (RAGE) is a multi-ligand receptor belonging to the immunoglobulin superfamily of cell surface molecules. While expressed at low levels in most healthy tissues, its expression becomes significantly upregulated in environments rich in its ligands, which are often associated with chronic stress and inflammation.
In the context of AD, RAGE is implicated in two primary pathogenic mechanisms:
-
Amyloid-Beta (Aβ) Transport and Plaque Formation: RAGE is one of the key receptors that binds to Aβ peptides. It is responsible for transporting Aβ from the circulation across the blood-brain barrier (BBB) into the brain parenchyma. Conversely, a major clearance receptor, LRP1 (low-density lipoprotein receptor-related protein 1), facilitates the efflux of Aβ out of the brain. An imbalance, with RAGE-mediated influx overwhelming LRP1-mediated efflux, is hypothesized to contribute to the accumulation of Aβ and the formation of senile plaques.
-
Neuroinflammation: The binding of Aβ and other ligands (such as S100 proteins and AGEs) to RAGE on microglia and astrocytes triggers a sustained inflammatory cascade. This activation leads to the release of pro-inflammatory cytokines like TNF-α and IL-6, contributing to a chronic state of neuroinflammation that is toxic to neurons and exacerbates disease progression.
Targeting RAGE with an antagonist like Azeliragon was therefore based on a compelling dual-pronged therapeutic hypothesis: simultaneously reducing the influx of Aβ into the brain and dampening the chronic neuroinflammatory response.
Discovery and Preclinical Profile of Azeliragon (TTP488)
Azeliragon was identified through a drug discovery program at Transtech Pharma aimed at finding potent, orally active small-molecule RAGE inhibitors. The core directive was to develop a compound capable of crossing the blood-brain barrier to engage its central nervous system target.
Mechanism of Action: How Azeliragon Inhibits RAGE
Azeliragon functions as an antagonist of RAGE. It is believed to bind to the V-domain of the receptor, the primary site for ligand interaction. This binding sterically hinders the engagement of ligands like Aβ and S100B, preventing the conformational changes required for receptor activation and downstream signal transduction. This blockade effectively decouples the presence of pathogenic ligands from the pro-inflammatory cellular response.
Caption: RAGE signaling pathway and the inhibitory action of Azeliragon.
Key Preclinical Validation Experiments
Validation of Azeliragon's therapeutic hypothesis required a series of structured preclinical experiments.
Experimental Protocol: Assessing Aβ Transport Across a BBB Model
-
Objective: To determine if Azeliragon can inhibit RAGE-mediated transport of Aβ across the blood-brain barrier.
-
Methodology:
-
Cell Culture: Co-culture of primary bovine brain microvascular endothelial cells (BBMECs) on the apical side of a Transwell insert and primary rat astrocytes on the basal side to establish a tight-junction-forming, in-vitro BBB model.
-
Verification: Transepithelial electrical resistance (TEER) is measured to confirm the integrity of the monolayer barrier (Target > 200 Ω·cm²).
-
Treatment: Radiolabeled ¹²⁵I-Aβ₄₀ or ¹²⁵I-Aβ₄₂ is added to the apical (blood) chamber. Test groups include a vehicle control and varying concentrations of Azeliragon.
-
Quantification: At timed intervals (e.g., 30, 60, 90, 120 minutes), samples are taken from the basal (brain) chamber. The amount of radiolabeled Aβ that has crossed the barrier is quantified using a gamma counter.
-
-
Causality & Interpretation: This experiment directly tests a core component of the drug's proposed mechanism. A significant reduction in the amount of ¹²⁵I-Aβ in the basal chamber in the presence of Azeliragon would validate its ability to block BBB influx, a key pathogenic step.
In Vivo Efficacy in AD Mouse Models
Studies in transgenic mouse models of AD, such as the Tg2576 or APP/PS1 models which overexpress human amyloid precursor protein, demonstrated that chronic oral administration of Azeliragon led to reduced Aβ plaque burden, decreased microglial activation, and improvements in cognitive deficits as measured by tasks like the Morris water maze.
Table 1: Summary of Representative Preclinical Findings
| Model System | Parameter Measured | Result with Azeliragon | Significance |
| In-vitro BBB Model | Aβ₄₂ transport | Reduced transport across endothelial cell layer | Confirms inhibition of Aβ influx into the brain |
| APP/PS1 Transgenic Mice | Cerebral Aβ Plaque Load | Statistically significant decrease | Demonstrates disease-modifying potential in a living organism |
| Aged Beagle Dogs | Cognitive Score (Learning & Memory) | Improvement compared to placebo | Shows efficacy in a non-transgenic, higher-order animal model |
| Primary Microglial Cells | TNF-α, IL-6 Release (LPS-stimulated) | Dose-dependent reduction in cytokine release | Validates anti-inflammatory mechanism of action |
The Clinical Development Program
Azeliragon's clinical development was a multi-year effort that progressed through all phases of human testing, primarily focusing on mild-to-moderate Alzheimer's disease.
Phase 2 Studies
An 18-month, double-blind, placebo-controlled Phase 2b study provided the first signals of potential efficacy in humans. The study enrolled 399 patients with mild-to-moderate AD. While the high dose (20 mg/day) was discontinued due to safety signals, the low dose (5 mg/day) showed a statistically significant benefit over placebo on the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) at the 18-month endpoint. This promising result was the primary driver for advancing the drug into pivotal Phase 3 trials.
The STEADFAST Phase 3 Program
The pivotal STEADFAST program consisted of two identical, randomized, double-blind, placebo-controlled Phase 3 trials designed to confirm the Phase 2b findings. The trials enrolled patients with mild AD, and the primary endpoints were the co-primary measures of ADAS-cog and the Clinical Dementia Rating Scale Sum of Boxes (CDR-SB) at 18 months.
Caption: Simplified clinical trial timeline for Azeliragon.
Table 2: Overview of Major Azeliragon Clinical Trials in Alzheimer's Disease
| Trial Phase | Study Name/Identifier | Patient Population | Dosage(s) | Primary Endpoint(s) | Outcome |
| Phase 2b | NCT00566397 | Mild-to-Moderate AD | 5 mg/day, 20 mg/day | ADAS-cog, CDR-SB | 5 mg/day showed benefit on ADAS-cog at 18 months. |
| Phase 3 | STEADFAST (NCT02080364) | Mild AD | 5 mg/day | ADAS-cog, CDR-SB | Halted for futility; did not meet co-primary endpoints. |
| Phase 3 | STEADFAST (NCT02080377) | Mild AD | 5 mg/day | ADAS-cog, CDR-SB | Halted for futility; did not meet co-primary endpoints. |
Analysis of Clinical Failure
In April 2018, vTv Therapeutics announced the discontinuation of the STEADFAST trials. An independent data monitoring committee recommended halting the studies for futility, as Azeliragon was unlikely to meet its co-primary endpoints upon completion. The drug failed to show a statistically significant difference from placebo in slowing cognitive and functional decline in patients with mild AD.
Several factors may have contributed to this outcome:
-
Complexity of RAGE Biology: RAGE has both pro-inflammatory and potentially protective signaling functions. A broad antagonism may have unintended consequences.
-
Disease Stage: By the time patients exhibit even mild symptoms of AD, the underlying pathology may be too advanced for a RAGE-targeting agent to have a meaningful clinical impact.
-
Patient Heterogeneity: Alzheimer's is a complex and heterogeneous disease. It is possible that a sub-population of patients, perhaps with a specific inflammatory or Aβ transport profile, might have responded, but this effect was diluted in a broader population.
-
Disconnect Between Preclinical Models and Human Disease: While successful in animal models, the translation of these findings to the complex human condition remains a major challenge in AD research.
Conclusion and Future Perspectives
The development history of Azeliragon (TTP488) serves as a critical lesson in the translation of a promising scientific hypothesis into a clinical reality. The rationale for targeting the RAGE axis was strong, supported by extensive preclinical data. However, the failure of the large-scale Phase 3 STEADFAST program underscores the immense difficulty of treating Alzheimer's disease. The story of Azeliragon highlights the importance of developing more sophisticated patient selection strategies and biomarkers to identify individuals most likely to respond to a given therapy. While Azeliragon itself did not succeed for AD, the knowledge gained from its development continues to inform the scientific community's understanding of the RAGE pathway and its role in neurodegeneration and other chronic diseases.
References
-
Burstein, A. H., Sabbagh, M., Andrews, R., Valcarce, C., Dunn, I., & Altstiel, L. (2018). Development of Azeliragon, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer’s Disease. Journal of Prevention of Alzheimer's Disease. [Link]
-
vTv Therapeutics. (2018). vTv Therapeutics Announces Top-line Results from Part A of the Phase 3 STEADFAST Study of Azeliragon in Mild Alzheimer’s Disease. GlobeNewswire. [Link]
-
Alzforum. (2021). Azeliragon. [Link]
-
vTv Therapeutics. (2018). vTv Therapeutics Reports STEADFAST Study Second Independent Data Review Recommends Continuing the Study. GlobeNewswire. [Link]
-
Sabbagh, M. N., Agro, A., Bell, J., Aisen, P. S., Vellas, B., & Zhong, K. (2011). TTP488: a novel inhibitor of RAGE (receptor for advanced glycation endproducts) in mild to moderate Alzheimer's disease. Alzheimer's & Dementia, 7(4), S447. [Link]
Methodological & Application
Application Notes & Protocols: Investigating Azeliragon as a Radiosensitizer in Preclinical In Vivo Cancer Models
Introduction: The Scientific Rationale for Combining Azeliragon and Radiation Therapy
Radiation therapy (RT) is a cornerstone of cancer treatment, inducing tumor cell death primarily through DNA damage. However, tumor resistance, both intrinsic and acquired, remains a significant clinical challenge. A growing body of evidence implicates the tumor microenvironment (TME) and specific signaling pathways in modulating radiation response. One such critical pathway is mediated by the Receptor for Advanced Glycation Endproducts (RAGE) .
RAGE is a multi-ligand pattern recognition receptor that is often overexpressed in various cancers, including pancreatic, glioblastoma, and breast cancer.[1][2][3] Its activation by damage-associated molecular pattern molecules (DAMPs), such as High Mobility Group Box 1 (HMGB1) and S100 proteins, triggers a cascade of downstream signaling.[4] This signaling, primarily through pathways like NF-κB, MAPKs, and PI3K/AKT, promotes inflammation, cell proliferation, invasion, and resistance to apoptosis—hallmarks of cancer progression and therapeutic resistance.[5][6]
Ionizing radiation itself can induce the release of RAGE ligands, notably HMGB1, from dying tumor cells.[7][8][9] This creates a positive feedback loop where radiation-induced cell stress activates the pro-survival RAGE pathway, potentially mitigating the cytotoxic effects of the therapy and promoting tumor recurrence.[6]
Azeliragon (TTP488) is a potent, orally bioavailable small molecule inhibitor of RAGE.[10][11] It functions by binding to RAGE and blocking its interaction with all known ligands.[12][13] While extensively studied in Alzheimer's disease for its ability to reduce neuroinflammation, its mechanism of action presents a compelling hypothesis for its use as a cancer therapeutic and, specifically, as a radiosensitizer.[14][15] By inhibiting RAGE, Azeliragon can disrupt the pro-tumorigenic signaling cascades that contribute to radiation resistance.[13] Recent studies in pancreatic cancer models have shown that Azeliragon can inhibit tumor growth and provides an additive anti-tumor effect when combined with radiation.[13]
This document provides a detailed guide for researchers to design and execute preclinical in vivo studies to evaluate the efficacy of combining Azeliragon with radiation therapy.
Hypothesized Mechanism of Action
We hypothesize that Azeliragon enhances the efficacy of radiation therapy through a dual mechanism:
-
Direct Sensitization of Tumor Cells: By blocking the RAGE-mediated activation of pro-survival pathways (e.g., NF-κB, AKT), Azeliragon prevents tumor cells from overcoming radiation-induced stress, leading to increased apoptosis.[13][16]
-
Modulation of the Tumor Microenvironment: Azeliragon inhibits the inflammatory signaling cascades initiated by radiation-induced DAMPs, potentially reducing the recruitment of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), thereby fostering a more effective anti-tumor immune response.[5][6][17]
The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of Azeliragon as a radiosensitizer.
Preclinical In Vivo Study Design
This section outlines a robust, adaptable protocol for assessing the combination therapy in a subcutaneous tumor model.
Experimental Objectives
-
Primary Objective: To determine if Azeliragon in combination with focal radiation therapy enhances tumor growth delay and improves overall survival compared to either treatment alone.
-
Secondary Objectives:
-
To establish a safe and effective dosing schedule for Azeliragon in the selected cancer model.
-
To assess treatment-related toxicity through regular monitoring of animal body weight and general health.
-
To investigate the biological mechanisms of radiosensitization through post-mortem analysis of tumor tissues.
-
Materials and Reagents
| Material/Reagent | Supplier/Source | Notes |
| Azeliragon (TTP488) | vTv Therapeutics / Commercial Vendor | Confirm purity (>98%). Store as per datasheet. |
| Vehicle for Azeliragon | e.g., 0.5% methylcellulose in sterile water | Prepare fresh. Ensure homogeneity. |
| Tumor Cell Line | ATCC or relevant source | Select a line with known RAGE expression (e.g., Panc-1, GL261).[2][5] |
| Cell Culture Media & Reagents | Standard laboratory suppliers | DMEM/RPMI, FBS, Pen/Strep, Trypsin, etc. |
| Matrigel® (or similar) | Corning | For subcutaneous implantation to support initial tumor take. |
| Immunodeficient Mice | The Jackson Laboratory / Charles River | e.g., Nude (nu/nu) or NSG mice for human xenografts. |
| Anesthetics (e.g., Isoflurane) | Veterinary supply | For humane animal handling during procedures. |
| Small Animal Irradiator | Xstrahl, PXI, or similar | Must be capable of delivering a precise, collimated radiation beam. |
| Calipers | Standard laboratory suppliers | For tumor volume measurement. |
Animal Model Selection
The choice of animal model is critical.[18]
-
Syngeneic Models: Use immunocompetent mice (e.g., C57BL/6) with murine tumor cell lines (e.g., Pan02, GL261). This is essential for studying the effects of the combination therapy on the tumor immune microenvironment.[5][13]
-
Xenograft Models: Use immunodeficient mice (e.g., athymic nude) with human tumor cell lines (e.g., Panc-1, MDA-MB-231). This is useful for evaluating the direct effects on human cancer cells.[12][13]
For this protocol, we will describe a xenograft model using Panc-1 human pancreatic cancer cells , which are known to express RAGE.[13][19]
Experimental Groups and Treatment Schedule
A typical study design involves four arms to isolate the effects of each treatment and their combination.
| Group | N (Mice) | Treatment 1: Azeliragon | Treatment 2: Radiation |
| 1 | 10-12 | Vehicle (e.g., 0.5% Methylcellulose, p.o., daily) | Sham Irradiation (0 Gy) |
| 2 | 10-12 | Azeliragon (e.g., 5 mg/kg, p.o., daily) | Sham Irradiation (0 Gy) |
| 3 | 10-12 | Vehicle (e.g., 0.5% Methylcellulose, p.o., daily) | Focal Radiation (e.g., 10 Gy, single fraction) |
| 4 | 10-12 | Azeliragon (e.g., 5 mg/kg, p.o., daily) | Focal Radiation (e.g., 10 Gy, single fraction) |
p.o. = per os (oral gavage) N = Number of animals per group, determined by power analysis.
The following diagram outlines the experimental workflow.
Caption: Timeline for in vivo combination therapy experiment.
Step-by-Step Experimental Protocols
Protocol 1: Tumor Cell Implantation
-
Culture Panc-1 cells to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 20 x 10⁶ cells/mL.
-
Anesthetize a 6-8 week old female athymic nude mouse.
-
Inject 100 µL of the cell suspension (2 x 10⁶ cells) subcutaneously into the right flank.
-
Monitor animals for recovery from anesthesia.
Protocol 2: Azeliragon Formulation and Administration
-
Formulation: Prepare a suspension of Azeliragon in 0.5% (w/v) methylcellulose in sterile water. A dose of 5 mg/kg is a reasonable starting point based on safety and efficacy in other preclinical models.[12][20] For a 20g mouse, this is 0.1 mg. If preparing a 1 mg/mL stock, each mouse would receive 100 µL.
-
Administration: Administer the prepared Azeliragon or vehicle solution once daily via oral gavage (p.o.). Begin administration when tumors reach the target size for randomization (~100 mm³) and continue daily for the duration of the study.
Protocol 3: Focal Tumor Irradiation
-
When tumors reach the prescribed size (e.g., ~150 mm³, approximately 2-3 days after starting Azeliragon), animals in Groups 3 and 4 will be irradiated.
-
Anesthetize the mouse. Place it in a prone position on the irradiator bed.
-
Shield the mouse's body using a custom lead jig, leaving only the tumor and a small margin (~2-3 mm) exposed.[21]
-
Use the image-guidance system of the small animal irradiator to precisely target the tumor.
-
Deliver the prescribed dose of radiation (e.g., a single fraction of 10 Gy).[21][22] The dose and fractionation schedule should be chosen based on the tumor model's known radiosensitivity.
-
Animals in Groups 1 and 2 should undergo the same anesthesia and positioning procedures (sham irradiation).
-
Monitor animals for recovery.
Protocol 4: Monitoring and Endpoint Analysis
-
Tumor Growth: Measure tumor dimensions with digital calipers three times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight: Record animal body weight three times per week as a measure of systemic toxicity.
-
Health Status: Perform daily health checks.
-
Endpoints: Euthanize animals if they meet predefined endpoint criteria:
-
Tumor volume exceeds 1500 mm³.
-
Body weight loss exceeds 20% of initial weight.
-
Tumor becomes ulcerated or necrotic.
-
Animal shows signs of significant distress.
-
-
Record the date of euthanasia for each animal for survival analysis.
Data Analysis and Interpretation
-
Tumor Growth Curves: Plot the mean tumor volume ± SEM for each group over time. Statistically compare the tumor growth between groups (e.g., using a two-way ANOVA with post-hoc tests). A significant delay in the growth of the combination therapy group (Group 4) compared to all other groups would indicate radiosensitization.
-
Survival Analysis: Generate Kaplan-Meier survival curves for each group. Use the log-rank (Mantel-Cox) test to determine if there is a statistically significant improvement in overall survival for the combination therapy group.
-
Toxicity Assessment: Plot the mean percentage change in body weight for each group over time. Significant weight loss in a treatment group relative to the control indicates potential toxicity.
-
Post-Mortem Analysis: At the study endpoint, collect tumor tissues. Perform analyses such as:
-
Immunohistochemistry (IHC): Stain for markers of DNA damage (γH2AX), apoptosis (cleaved caspase-3), proliferation (Ki-67), and immune cell infiltration (CD8, F4/80) if using a syngeneic model.
-
Western Blot: Analyze protein expression levels of key RAGE pathway components (e.g., p-NF-κB, p-AKT) to confirm target engagement in vivo.[13]
-
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No tumor take | Poor cell viability; improper injection technique. | Use cells at a low passage number; ensure cells are on ice; inject slowly to avoid leakage. |
| High variability in tumor growth | Inconsistent cell number injection; genetic drift in cell line. | Standardize injection procedure; use cells from a consistent passage number. |
| Significant weight loss in Azeliragon group | Drug toxicity at the chosen dose. | Perform a preliminary dose-finding/tolerability study. Consider reducing the dose. |
| No additive effect of combination therapy | Insufficient radiation dose; ineffective Azeliragon dose; RAGE pathway not critical for radioresistance in this model. | Increase radiation dose/fractionation; increase Azeliragon dose; confirm RAGE expression and pathway activation in the tumor model. |
References
-
Azeliragon (also known as TTP488 and PF-04494700) - Alzheimer's Drug Discovery Foundation. Cognitive Vitality Reports. [Link]
-
HMGB1/RAGE axis in tumor development: unraveling its significance. Frontiers in Immunology. [Link]
-
Role of RAGE and Its Ligands on Inflammatory Responses to Brain Tumors. Frontiers in Immunology. [Link]
-
The RAGE/multiligand axis: a new actor in tumor biology. Oncogene. [Link]
-
What is Azeliragon used for? Patsnap Synapse. [Link]
-
Fueling inflammation at tumor microenvironment: the role of multiligand/rage axis. Carcinogenesis. [Link]
-
Ionizing Radiation Induces HMGB1 Cytoplasmic Translocation and Extracellular Release. Journal of Immunology Research. [Link]
-
The HMGB1-RAGE Axis Drives the Proneural-to-Mesenchymal Transition and Aggressiveness in Glioblastoma. International Journal of Molecular Sciences. [Link]
-
Role of Receptor for Advanced Glycation End Product (RAGE) Pathway in Brain Tumors. Grantome. [Link]
-
RAGE at Tumor Microenvironment. Looking at Tumor-associated Macrophages. Oncoimmunology. [Link]
-
The expression of the receptor for advanced glycation endproducts (RAGE) is permissive for early pancreatic neoplasia. Oncogene. [Link]
-
RAGE is alternatively spliced in pancreatic cancer and its secretory form stimulates cancer cell growth and invasion. American Association for Cancer Research. [Link]
-
Development of Azeliragon, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease. The Journal of Prevention of Alzheimer's Disease. [Link]
-
Release of HMGB1 from human-derived cancer and normal cells by internal targeted radiotherapy with 131I-meta-iodobenzylguanidine. Journal of Radiation Research. [Link]
-
RAGE ablation attenuates glioma progression and enhances tumor immune responses by suppressing galectin-3 expression. Neuro-Oncology. [Link]
-
Dynamic Expression Profiles of HMGB1 after BNCT and γ-Irradiation in Cancer Cells. Austin Journal of Nuclear Medicine & Radiotherapy. [Link]
-
RAGE inhibitor TTP488 (Azeliragon) suppresses metastasis in triple-negative breast cancer. npj Breast Cancer. [Link]
-
Release of HMGB1 from Human-Derived Cancer and Normal Cells by Internal Targeted Radiotherapy with 131 Iodine-Labeled m-Iodobenzylguanidine. Preprints.org. [Link]
-
Release of HMGB1 from human-derived cancer and normal cells by internal targeted radiotherapy with 131I-meta-iodobenzylguanidine. PubMed. [Link]
-
The expression of the receptor for advanced glycation endproducts (RAGE) is permissive for early pancreatic neoplasia. Institut national du cancer. [Link]
-
Pancreatic cancer cells expressed and were stimulated by RAGE and its ligands S100P, S100A4, and HMGB-1. ResearchGate. [Link]
-
The RAGE Inhibitor TTP488 (Azeliragon) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines. Cancers. [Link]
-
Targeting RAGE in pancreatic cancer. Grantome. [Link]
-
Development of Azeliragon, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease. ResearchGate. [Link]
-
The Receptor for Advanced Glycation Endproducts (RAGE) and Its Ligands S100A8/A9 and High Mobility Group Box Protein 1 (HMGB1) Are Key Regulators of Myeloid-Derived Suppressor Cells. Cells. [Link]
-
RAGE and RAGE ligands in cancer. ResearchGate. [Link]
-
Azeliragon. Patsnap Synapse. [Link]
-
Azeliragon for Refractory Pancreatic Cancer. withpower.com. [Link]
-
In vitro anticancer effects of a RAGE inhibitor discovered using a structure-based drug design system. Oncology Letters. [Link]
-
Development of Azeliragon, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease. PubMed. [Link]
-
Azeliragon. New Drug Approvals. [Link]
-
Radiotherapy protocols for mouse cancer model. Methods in Cell Biology. [Link]
-
Irradiation of subcutaneous mouse tumors with a clinical linear accelerator validated by alanine dosimetry. DTU Orbit. [Link]
-
Tumour and normal tissue radiobiology in mouse models: how close are mice to mini-humans? The British Journal of Radiology. [Link]
-
RAGE and its ligands in breast cancer progression and metastasis. Frontiers in Oncology. [Link]
-
Azeliragon + Chemotherapy for Breast Cancer (RAGE Trial). TrialHub. [Link]
-
Azeliragon. Wikipedia. [Link]
-
Considerations for Rodent Irradiation. Taconic Biosciences. [Link]
Sources
- 1. Role of RAGE and Its Ligands on Inflammatory Responses to Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The expression of the receptor for advanced glycation endproducts (RAGE) is permissive for early pancreatic neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RAGE and its ligands in breast cancer progression and metastasis [frontiersin.org]
- 4. The RAGE/multiligand axis: a new actor in tumor biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RAGE ablation attenuates glioma progression and enhances tumor immune responses by suppressing galectin-3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Receptor for Advanced Glycation Endproducts (RAGE) and Its Ligands S100A8/A9 and High Mobility Group Box Protein 1 (HMGB1) Are Key Regulators of Myeloid-Derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ionizing Radiation Induces HMGB1 Cytoplasmic Translocation and Extracellular Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Dynamic Expression Profiles of HMGB1 after BNCT and γ-Irradiation in Cancer Cells [journalononcology.org]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Azeliragon - Wikipedia [en.wikipedia.org]
- 12. RAGE inhibitor TTP488 (Azeliragon) suppresses metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development of Azeliragon, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Azeliragon, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting RAGE in pancreatic cancer - Esther Guzman [grantome.com]
- 17. RAGE at Tumor Microenvironment. Looking at Tumor-associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spectralinvivo.com [spectralinvivo.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. orbit.dtu.dk [orbit.dtu.dk]
- 22. Radiotherapy protocols for mouse cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Targeting RAGE with Azeliragon (TTP488) to Modulate Neuroinflammation in Primary Microglial Cultures
Abstract & Introduction
Neuroinflammation, driven by the activation of microglia, is a hallmark of Alzheimer’s Disease (AD).[1][2] The Receptor for Advanced Glycation Endproducts (RAGE) is a pattern recognition receptor upregulated in AD microglia. RAGE binds amyloid-
Azeliragon (TTP488) is an orally bioavailable, small-molecule antagonist of RAGE.[3][4][5][6][7][8] Unlike broad-spectrum anti-inflammatories, Azeliragon specifically blocks the RAGE-ligand interaction, preventing the transduction of inflammatory signals without completely ablating necessary immune surveillance.
This guide provides a validated workflow for using Azeliragon to inhibit neuroinflammatory responses in primary microglial cultures. It covers compound preparation, cytotoxicity profiling, and efficacy assays using A
Mechanism of Action (MOA)
Azeliragon functions as a competitive antagonist at the RAGE V-domain (ligand-binding domain). By occupying this site, it prevents the binding of pathological ligands like A
Key Pathway Blockade:
-
Ligand Binding: A
binds RAGE.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Signal Transduction: RAGE recruits adaptors (TIRAP, MyD88).
-
Nuclear Translocation: NF-
B moves to the nucleus. -
Outcome: Release of TNF-
, IL-1 , IL-6. -
Azeliragon Effect: Steric hindrance of Step 1 prevents Steps 2-4.
Diagram 1: RAGE Signaling & Azeliragon Blockade[4][6][8]
Caption: Azeliragon competitively inhibits the binding of pathological ligands to the RAGE V-domain, halting the downstream NF-
Materials & Preparation
Azeliragon Reconstitution
Azeliragon is hydrophobic and requires DMSO for solubilization.
-
Stock Solution (10 mM): Dissolve Azeliragon powder in sterile, anhydrous DMSO.
-
Example: For 5 mg (MW: 532.12 g/mol ), add ~940
L DMSO.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock into culture media immediately before use.
A 1-42 Oligomer Preparation (The Stressor)
To model AD-specific neuroinflammation, use oligomeric A
-
Dissolve A
1-42 peptide in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to remove pre-existing aggregates. Evaporate HFIP to obtain a peptide film. -
Resuspend film in dry DMSO to 5 mM.
-
Dilute to 100
M in cold F12 media (phenol red-free). -
Incubate at 4°C for 24 hours to form oligomers.
Cell Culture Model: Primary Microglia[11][12][13][14]
Source: Neonatal C57BL/6 mice (P0-P2) are the standard. Isolation Method: Mixed glial culture followed by "shake-off" method (See References: Saura et al., 2003).
Quality Control (Mandatory): Before treatment, verify culture purity.
-
Marker: Iba1 (+) / CD11b (+).
-
Purity Threshold: >95% microglia.
-
Resting State: Cells should appear ramified (small body, long processes). Amoeboid morphology indicates pre-activation (stress).
Experimental Protocols
Protocol 1: Cytotoxicity & Dose Optimization
Objective: Determine the non-toxic therapeutic window for Azeliragon.
-
Plating: Seed microglia at
cells/well in a 96-well plate. Allow 24h recovery. -
Treatment: Treat cells with Azeliragon (0, 10 nM, 100 nM, 500 nM, 1
M, 5 M, 10 M) for 24 hours.-
Vehicle Control: Media + 0.1% DMSO.
-
Positive Control (Death): 1% Triton X-100.
-
-
Readout: Perform LDH Release Assay (supernatant) or MTT/CCK-8 Assay (cell viability).
-
Analysis: Calculate % viability relative to Vehicle Control.
-
Target: Select the highest dose with >95% viability (Typically 500 nM – 2
M ).
-
Protocol 2: Anti-Inflammatory Efficacy
Objective: Measure Azeliragon's ability to inhibit A
Experimental Groups:
-
Naïve: Media only (Baseline).
-
Vehicle: A
+ DMSO. -
Treatment: A
+ Azeliragon (Dose 1, Dose 2, Dose 3). -
Positive Control: A
+ Dexamethasone (1 M).
Step-by-Step Workflow:
-
Pre-treatment: Replace media with serum-free media containing Azeliragon (e.g., 500 nM, 1
M). Incubate for 1 hour .-
Why? Allows the antagonist to occupy RAGE receptors before the ligand arrives.
-
-
Stimulation: Add A
1-42 oligomers (Final concentration: 5-10 M) directly to the wells without washing out Azeliragon. -
Incubation: Incubate for 24 hours at 37°C.
-
Harvest:
-
Supernatant: Collect for ELISA (TNF-
, IL-1 , IL-6). -
Cells: Lyse for RNA extraction (qPCR) or Western Blot (p-NF-
B).
-
Diagram 2: Efficacy Assay Workflow
Caption: Sequential workflow for assessing Azeliragon efficacy. Pre-treatment is critical for receptor blockade.
Data Analysis & Expected Results
Quantitative Readouts
Data should be normalized to the Vehicle (A
| Readout | Assay Type | Expected Result (Azeliragon 1 | Mechanism |
| TNF- | ELISA | 40-60% Reduction | NF- |
| IL-1 | ELISA | 30-50% Reduction | NLRP3 inflammasome dampening |
| p-NF- | Western Blot | Decreased Band Intensity | Reduced nuclear translocation |
| Viability | MTT | >95% (No Toxicity) | Specificity of TTP488 |
Troubleshooting "Self-Validating" Tips
-
No Inflammation in Vehicle? Check A
oligomerization. Fibrils (large aggregates) are less inflammatory than oligomers. Ensure endotoxin-free preparations. -
High Background in Naïve? Microglia are stress-sensitive. Avoid excessive handling or vigorous pipetting.
-
Azeliragon Precipitation? Ensure DMSO stock is anhydrous. Do not exceed 5
M in aqueous media if turbidity is observed.
References
-
Burstein, A. H., et al. (2014). "Effect of TTP488 in patients with mild to moderate Alzheimer's disease." BMC Neurology, 14, 12. Link
-
Yan, S. D., et al. (1996). "RAGE and amyloid-beta peptide neurotoxicity in Alzheimer's disease."[1][4] Nature, 382(6593), 685-691. Link
-
Lue, L. F., et al. (2001). "Involvement of microglial receptor for advanced glycation endproducts (RAGE) in Alzheimer's disease: identification of an inflammatory pathway."[1] Experimental Neurology, 171(1), 29-45. Link
-
Saura, J., et al. (2003). "High-yield isolation of murine microglia by mild trypsinization." Glia, 44(3), 183-189. Link
-
Deane, R., et al. (2012). "RAGE mediates amyloid-beta peptide transport across the blood-brain barrier and accumulation in brain."[11] Nature Medicine, 9, 907–913. Link
Sources
- 1. Synthetic Fragments of Receptor for Advanced Glycation End Products Bind Beta-Amyloid 1–40 and Protect Primary Brain Cells From Beta-Amyloid Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azeliragon ameliorates Alzheimer's disease via the Janus tyrosine kinase and signal transducer and activator of transcription signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alzforum.org [alzforum.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Development of Azeliragon, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The RAGE Inhibitor TTP488 (Azeliragon) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. alzdiscovery.org [alzdiscovery.org]
Troubleshooting & Optimization
How to manage confounding variables in Azeliragon behavioral studies
A Guide to Managing Confounding Variables for Robust and Reproducible Results
Welcome to the technical support guide for researchers utilizing Azeliragon in preclinical behavioral studies. As a Senior Application Scientist, my objective is to provide you with a framework for identifying and mitigating confounding variables that can obscure the true pharmacological effects of your compound, leading to high variability and poor reproducibility. This guide is structured to move from foundational concepts to practical, actionable protocols.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions researchers face when designing and interpreting Azeliragon behavioral experiments.
Q1: What is Azeliragon's mechanism of action, and why does it demand such rigorous control of experimental variables?
Azeliragon is an orally bioavailable, brain-penetrant inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE).[1][2] RAGE is a multi-ligand receptor of the immunoglobulin superfamily that plays a critical role in chronic inflammation and cellular stress.[2][3] In pathologies like Alzheimer's disease, RAGE binds to ligands such as advanced glycation endproducts (AGEs), S100 proteins, and amyloid-beta (Aβ) peptides.[4] This interaction triggers a downstream signaling cascade that promotes neuroinflammation, oxidative stress, and Aβ accumulation—all of which contribute to neuronal dysfunction and cognitive decline.[3][5]
Because Azeliragon targets these fundamental pathological processes, its effects on behavior can be subtle and easily masked by other variables that also influence inflammation, stress, and cognitive function. Factors like housing conditions, handling stress, and even the gut microbiome can independently modulate the very same pathways Azeliragon targets.[6][7][8] Therefore, rigorous experimental control is not just best practice; it is essential to isolate the specific therapeutic signal of Azeliragon from the background noise of biological and environmental variability.
Diagram: The RAGE Signaling Pathway & Azeliragon's Intervention
Caption: Azeliragon blocks ligands from binding to RAGE, inhibiting downstream inflammation.
Q2: My control and Azeliragon-treated groups show high within-group variability in cognitive tasks (e.g., Morris Water Maze). What are the likely culprits?
High within-group variance is a classic sign that uncontrolled variables are influencing subject performance more than the experimental intervention.[9] Behavioral outcomes are notoriously sensitive to a range of factors.[10] Consider this checklist:
| Potential Confounding Variable | Causality & Impact on Behavior | Primary Mitigation Strategy |
| Genetic Drift/Sub-strain | Even within the same inbred strain (e.g., C57BL/6J), genetic drift between suppliers or different colonies can lead to significant behavioral differences.[7][10] | Source all animals from the same vendor and barrier facility for the entire study. |
| Housing Conditions | Social isolation (single housing) can induce stress and alter anxiety-like behaviors.[6] Cage density and enrichment levels affect activity and exploration. | Standardize housing density and enrichment. Avoid single housing unless it is a specific experimental parameter. |
| Microbiome Dysbiosis | The gut microbiome communicates with the brain (the "gut-brain axis") and can regulate anxiety, stress responses, and behavior.[11][12] Antibiotic use or changes in diet/bedding can alter the microbiome, creating behavioral subgroups.[13][14] | Co-house experimental groups, use pooled/soiled bedding across cages, and avoid changing diet or bedding suppliers mid-study. |
| Handling Stress | Improper or inconsistent handling (e.g., tail-picking vs. tunnel/cup handling) is a potent stressor that increases anxiety and reduces exploratory behavior, directly confounding tests of cognition and anxiety.[15] | Implement a non-aversive handling protocol (e.g., tunnel handling) and ensure all experimenters are proficient before the study begins.[15] |
| Sensory/Motor Deficits | Age-related vision or hearing loss, or motor impairments from the disease model itself, can prevent an animal from performing a task, which can be misinterpreted as a cognitive deficit.[16] | Conduct sensory and motor pre-screening (e.g., SHIRPA protocol, rotarod) to exclude impaired animals or use as a covariate in analysis. |
Q3: I'm observing a "batch effect," where results from my first cohort of animals are not replicating in the second. How can I troubleshoot this?
Batch effects are a major threat to reproducibility and occur when experimental conditions change subtly over time. The key is to identify and standardize the sources of variation between batches.
Troubleshooting Batch Effects:
-
Environmental Drift: Were there changes in room temperature, humidity, noise levels (e.g., construction), or light/dark cycle timing between cohorts? Even minor changes can have an impact.[6][17]
-
Experimenter Change: Was a different person handling, dosing, or testing the animals? Different experimenters can induce different levels of stress.[17][18]
-
Reagent and Diet Variability: Was a new batch of Azeliragon, vehicle, or animal chow used for the second cohort? Lot-to-lot variability in diet composition or drug formulation can introduce a confound.
-
Procedural Drift: Did the timing of testing (time of day), habituation procedures, or inter-trial intervals change slightly? Rodent behavior is highly sensitive to circadian rhythms.[17]
Solution: The most robust way to manage batch effects is to avoid running experimental groups sequentially. Instead, use a randomized block design . In this design, each "batch" or "block" contains animals from all experimental groups (e.g., Vehicle, Azeliragon Low Dose, Azeliragon High Dose). This ensures that any unknown variation associated with a specific batch is distributed evenly across all groups, allowing you to statistically account for the batch effect in your analysis.[19][20]
Diagram: Mitigating Batch Effects with Experimental Design
Caption: Randomized block design distributes temporal confounds across all groups.
Troubleshooting Guides & Protocols
This section provides step-by-step protocols for implementing key confound-reduction strategies in your Azeliragon studies. Adherence to these guidelines is critical for generating reliable data.
Guide 1: Protocol for Rigorous Blinding and Randomization
Experimenter bias is one of the most insidious confounding variables.[18] Blinding and randomization are non-negotiable components of any valid preclinical study and are core tenets of the ARRIVE guidelines .[21][22]
Step-by-Step Implementation:
-
Animal Arrival and Acclimation: Upon arrival, allow animals to acclimate for a minimum of one week. Assign each animal a unique, non-descriptive ID number (e.g., 1-40).
-
Baseline Measurement (Optional but Recommended): If feasible, collect baseline data on a relevant measure (e.g., body weight, baseline locomotor activity). This can be used for stratified randomization.
-
Randomization to Groups:
-
Method: Use a validated random number generator (e.g., RAND() in Excel, online tools). Do not simply alternate animals from a cage.
-
Procedure: List all unique animal IDs. Assign a random number to each ID. Sort the list by the random numbers. Assign the first 'n' animals to Group A, the next 'n' to Group B, and so on.
-
Stratification (Advanced): If you have baseline data, you can use stratified randomization to ensure that factors like body weight are balanced across groups from the start.[23]
-
-
Blinding the Intervention:
-
Responsibility: A designated individual not involved in behavioral testing or data analysis should prepare the Azeliragon and vehicle solutions.
-
Coding: Solutions should be coded (e.g., "Solution X," "Solution Y"). The key linking the codes to the actual treatments must be kept confidential until after the final data analysis.
-
Cage Labeling: Cage cards should only display the solution code (e.g., "X" or "Y"), not "Vehicle" or "Azeliragon."
-
-
Blinding During Data Collection: The experimenter conducting the behavioral tests must be blind to the treatment allocation of each animal. Automated tracking software is preferable to manual scoring where possible to reduce subjective bias.
-
Blinding During Data Analysis: The initial statistical analysis should be performed on the coded groups ("X" vs. "Y"). The treatment code should only be broken after this primary analysis is complete.
Guide 2: Statistical Approaches for Controlling Confounding Variables
While robust experimental design is the first line of defense, statistical methods can help adjust for the influence of known confounders that were measured during the study.[24][25]
When to Use Statistical Control:
-
When randomization is not possible or has failed to perfectly balance a key variable between groups (e.g., baseline body weight).
-
To account for a variable that is known to influence the outcome (e.g., litter effects, batch effects).
Common Statistical Methods:
| Method | Description | Use Case Example for Azeliragon Study |
| Stratification | Analyzing the data in subgroups (strata) based on the confounding variable.[23][26] This allows you to see if the treatment effect is consistent across different levels of the confounder. | To control for sex as a confounder, you would analyze the effect of Azeliragon in males and females separately first, before potentially pooling the data. |
| Analysis of Covariance (ANCOVA) | A statistical model that combines ANOVA with regression. It assesses the effect of the primary treatment while statistically controlling for the effect of a continuous confounding variable (the "covariate").[24][27] | If the vehicle-treated group happens to have a slightly higher average baseline body weight than the Azeliragon group, ANCOVA can be used to adjust the final behavioral outcome scores to remove the influence of this initial weight difference. |
| Multivariate Regression Models | These models (e.g., multiple linear regression) can simultaneously account for multiple potential confounding variables.[24][27] | You can build a model to predict performance in the Novel Object Recognition test based on the treatment group (Azeliragon vs. Vehicle) while simultaneously controlling for the effects of age, sex, and batch number. |
Important Caveat: Statistical adjustment is a powerful tool, but it is not a substitute for proper experimental design.[28] You can only control for confounders that you have identified and measured. Unknown or unmeasured confounders can still bias your results. The best approach is always to minimize confounding through careful planning and execution.[20][29]
References
-
ARRIVE guidelines. (n.d.). Animal Research: Reporting of In Vivo Experiments. Retrieved from the National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs) website: [Link][21][30]
-
Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology. [Link][22][31]
-
Castelhano-Carlos, M. J., & Baumans, V. (2009). The impact of light, noise, cage cleaning and in-house transport on welfare and stress of laboratory rats. Laboratory Animals. (Note: A direct link to the full text may require subscription, a general search link is provided). [Link]
-
Gaskill, B. N., & Garner, J. P. (2020). Power to the people: power, negative results and sample size. Journal of the American Association for Laboratory Animal Science. [Link][32]
-
Alzheimer's Drug Discovery Foundation. (n.d.). Azeliragon (also known as TTP488 and PF-04494700). Retrieved from ADDF website: [Link][3]
-
Patsnap Synapse. (2024). What is Azeliragon used for? Retrieved from Patsnap website: [Link][2]
-
ALZFORUM. (2021). Azeliragon. Retrieved from ALZFORUM website: [Link][4]
-
vTv Therapeutics. (2019). Inflammatory Biomarkers, Brain Volumetric MRI, FDG-PET Results in Patients with Type 2 Diabetes in Azeliragon Phase 3 Trial. (Note: This is a presentation, the direct link may vary). A general link to the company's publications is provided: [Link][5]
-
Brown, R. E., & Bolivar, V. J. (2018). How Many Ways Can Mouse Behavioral Experiments Go Wrong? Confounding Variables in Mouse Models of Neurodegenerative Diseases and How to Control Them. Methods in Molecular Biology. [Link][7]
-
Bailey, K. R. (2021). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. Brain Sciences. [Link][6]
-
Bitesize Bio. (2022). Five Factors Affecting Your Mouse Behavioral Studies. Retrieved from Bitesize Bio website: [Link][17]
-
ResearchGate. (2015). What are possible reasons for high standard deviation in mice experiments? Retrieved from ResearchGate: [Link][9]
-
The Transmitter. (2018). What to watch for when analyzing mouse behavior. Retrieved from The Transmitter: [Link][16]
-
Hurst, J. L., & West, R. S. (2017). Optimising reliability of mouse performance in behavioural testing: the major role of non-aversive handling. Scientific Reports. [Link][15]
-
Pourhoseingholi, M. A., Baghestani, A. R., & Vahedi, M. (2012). How to control confounding effects by statistical analysis. Gastroenterology and Hepatology from Bed to Bench. [Link][24][26]
-
Madidadizadeh, F., et al. (2025). Tutorial on Methods to Adjust for Confounding Variable in Medical Research. Journal of Community Health Research. [Link][23]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is Azeliragon used for? [synapse.patsnap.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Azeliragon | ALZFORUM [alzforum.org]
- 5. vtvtherapeutics.com [vtvtherapeutics.com]
- 6. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Examining the role of microbiota in emotional behavior: antibiotic treatment exacerbates anxiety in high anxiety-prone male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Gut microbiota regulates mouse behaviors through glucocorticoid receptor pathway genes in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Editorial: Rodent model organisms: therapeutic treatments and drugs interaction with the gut microbiome [frontiersin.org]
- 13. Gut Microbes Influence How Rat Brains React to Opioids [today.ucsd.edu]
- 14. Gut microbiome modulates behaviour and life history in two wild rodents | bioRxiv [biorxiv.org]
- 15. Optimising reliability of mouse performance in behavioural testing: the major role of non-aversive handling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What to watch for when analyzing mouse behavior | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 17. bitesizebio.com [bitesizebio.com]
- 18. sciencedaily.com [sciencedaily.com]
- 19. ncid.unav.es [ncid.unav.es]
- 20. What is the optimum design for my animal experiment? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 22. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jhr.ssu.ac.ir [jhr.ssu.ac.ir]
- 24. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. medium.com [medium.com]
- 26. researchgate.net [researchgate.net]
- 27. Confounding variables in statistics: How to identify and control them [statsig.com]
- 28. Dealing with confounding in observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Guidelines for experimental design and statistical analyses in animal studies submitted for publication in the Asian-Australasian Journal of Animal Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Home | ARRIVE Guidelines [arriveguidelines.org]
- 31. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 32. m.youtube.com [m.youtube.com]
Technical Support Center: Azeliragon (TTP488) Stability & Handling
Executive Summary & Chemical Profile
Azeliragon (TTP488) is a small-molecule antagonist of the Receptor for Advanced Glycation End-products (RAGE).[1][2][3][4][5] Unlike hydrophilic biologicals, Azeliragon is a highly lipophilic imidazole derivative.
The Critical Failure Mode: While researchers often fear chemical hydrolysis, the primary cause of experimental failure with Azeliragon is physical loss of concentration due to:
-
Rapid Precipitation: "Crashing out" upon introduction to aqueous media.
-
Surface Adsorption: Binding to standard polystyrene plasticware due to high lipophilicity (LogP > 5).
Chemical Profile Table
| Parameter | Specification | Critical Note |
| CAS Number | 603148-36-3 | Verify against CoA. |
| Molecular Weight | 532.12 g/mol | Large hydrophobic surface area. |
| Solubility (DMSO) | ~50–120 mg/mL | Excellent. Preferred stock solvent. |
| Solubility (Water) | Insoluble | Do NOT dissolve directly in buffers. |
| Solubility (Ethanol) | ~1 mg/mL | Poor. Avoid as primary stock solvent. |
| Appearance | White to off-white solid | Yellowing indicates oxidation. |
Troubleshooting Guides & FAQs
Category A: Solubilization & Precipitation Issues
Q: My Azeliragon solution turns cloudy immediately upon adding it to the cell culture media. Is the compound degraded?
A: The compound has likely not chemically degraded yet, but it has physically precipitated , rendering it biologically inactive. This is a "Solvent Shock" phenomenon. Azeliragon is extremely hydrophobic. When a high-concentration DMSO stock (e.g., 10 mM) hits an aqueous buffer directly, the water molecules form a cage around the hydrophobic solute faster than it can disperse, forcing it to aggregate.
Corrective Protocol: Use the "Intermediate Dilution Step" method. Never jump from 100% DMSO to 0.1% DMSO in one step if the final concentration is high.
-
Prepare your primary stock in anhydrous DMSO (e.g., 10 mM).
-
Create a 10x or 100x intermediate working solution in a vehicle compatible with high lipophilicity (e.g., culture media supplemented with 10% FBS or a PEG-based buffer).
-
Add this intermediate to your final assay plate.
Q: Can I use aqueous stock solutions to save time?
A: Absolutely not. Azeliragon is chemically stable in solid form but thermodynamically unstable in aqueous solution. Storing it in PBS or water will lead to micro-precipitation over hours. Even if it looks clear, the compound may be adhering to the tube walls (see Category B).
-
Rule: Aqueous working solutions must be prepared immediately before use (within 15 minutes).
Category B: Potency Loss & Adsorption
Q: My IC50 values are shifting higher (lower potency) across replicates. Why?
A: This is a classic signature of Plasticware Adsorption . Due to its imidazole core and aromatic rings, Azeliragon binds aggressively to standard polystyrene (PS) and polyethylene terephthalate (PET).
Troubleshooting Steps:
-
Switch Plastics: Use Low-Binding Polypropylene (PP) or Glass for all intermediate dilution steps.
-
Coat the Plastic: If you must use standard plates, ensure your buffer contains a carrier protein (0.1% BSA or 10% FBS) before adding the drug. The protein coats the plastic sites, preventing the drug from sticking.
-
Pipetting: Do not use serial dilution across the assay plate (row A to H) for this compound if using standard tips. The drug will stick to the pipette tip interior, diluting the transfer volume faster than calculated. Use Low-Retention Tips .
Category C: Storage & Chemical Stability[6]
Q: How sensitive is Azeliragon to light and temperature?
A:
-
Oxidation: The tertiary amine and ether linkages in Azeliragon are susceptible to oxidation over long periods. Yellow discoloration of the powder indicates N-oxide formation.
-
Hygroscopicity: DMSO is hygroscopic (absorbs water from air). If your DMSO stock absorbs water, Azeliragon will precipitate inside the freezer tube.
Storage Protocol:
-
Powder: -20°C, desiccated, protected from light.
-
DMSO Stock: -80°C. Aliquot into single-use vials to avoid freeze-thaw cycles. Use Anhydrous DMSO (sealed under argon/nitrogen if possible).
Experimental Workflows (Visualized)
Workflow 1: Optimal Stock Preparation
This workflow minimizes water introduction and oxidation risks.
Figure 1: Critical path for generating stable stock solutions. Note the requirement for anhydrous DMSO.
Workflow 2: The "Sandwich" Dilution Method (In Vivo/In Vitro)
This logic prevents the "crashing out" effect when moving from organic to aqueous phases.
Figure 2: Step-wise dilution strategy. Direct addition of Saline to Stock causes immediate precipitation.
Validated Formulation Protocols
Protocol A: In Vivo Formulation (Mouse/Rat)
Reference: Adapted from Burstein et al. and standard hydrophobic small molecule guidelines [1, 2].
Objective: Create a 2 mg/mL solution for IP/Oral gavage. Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.[6]
-
Step 1 (Solvent): Dissolve Azeliragon powder in 100% DMSO to create a 20 mg/mL concentrate. Sonicate until crystal clear.
-
Step 2 (Co-solvent): Add PEG300 (40% of final vol) to the DMSO concentrate. Vortex.
-
Step 3 (Surfactant): Add Tween 80 (5% of final vol).[6] Vortex gently (avoid foaming).
-
Step 4 (Aqueous): Add pre-warmed (37°C) Saline (45% of final vol) dropwise while vortexing.
-
Validation: Inspect for particulates. Solution should be clear to slightly opalescent. Use within 30 minutes.
Protocol B: In Vitro Cell Culture
Objective: Dosing cells without toxicity or precipitation.
-
Stock: 10 mM in DMSO.
-
Intermediate: Dilute stock 1:100 into culture media containing 10% FBS . (The albumin in FBS acts as a carrier).
-
Final: Add intermediate to cell wells.
-
Note: Keep final DMSO concentration < 0.1% to avoid solvent toxicity masking the RAGE antagonism.
-
References
-
Burstein, A. H., et al. (2018).[5] "Development of Azeliragon, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer’s Disease."[2][4][5] Journal of Prevention of Alzheimer's Disease.
-
Selleck Chemicals. (2024). "Azeliragon (TTP488) Technical Data Sheet & Solubility Guidelines." SelleckChem Product Support.
-
Cayman Chemical. (2024). "Azeliragon Product Information and Physical Properties." Cayman Chemical Datasheets.
-
PubChem. (2024). "Compound Summary: Azeliragon (CID 11180124)."[3] National Library of Medicine.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Azeliragon, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(4-(2-Butyl-1-(4-(4-chlorophenoxy)phenyl)-1H-imidazol-4-yl)phenoxy)-N,N-diethyl-1-propanamine | C32H38ClN3O2 | CID 11180124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development of Azeliragon, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azeliragon | ALZFORUM [alzforum.org]
- 6. Azeliragon | advanced glycation end products | TargetMol [targetmol.com]
Validation & Comparative
A Preclinical Head-to-Head Comparison of Azeliragon with the Standard-of-Care in Emerging Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, preclinical comparison of Azeliragon, a novel inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE), against the current standard-of-care therapies in relevant cancer models. As direct head-to-head clinical data is not yet available, this document synthesizes the existing preclinical evidence to offer a forward-looking perspective for researchers and drug development professionals. Our analysis focuses on the mechanistic rationale, comparative efficacy in validated models, and the potential future role of RAGE inhibition in oncology.
The Rationale for Targeting RAGE in Cancer
The Receptor for Advanced Glycation Endproducts (RAGE) is a multiligand receptor of the immunoglobulin superfamily that is increasingly implicated in cancer progression. While expressed at low levels in most healthy tissues, RAGE is often overexpressed in various tumor types, including pancreatic, lung, and colorectal cancers. Its activation by a diverse range of ligands—such as advanced glycation endproducts (AGEs), S100 proteins, and high mobility group box 1 (HMGB1)—triggers a cascade of downstream signaling pathways. These pathways, including NF-κB, MAPKs, and PI3K/AKT, are fundamental to cell proliferation, survival, inflammation, and metastasis.
The tumor microenvironment is rich in RAGE ligands, creating a sustained pro-inflammatory and pro-survival niche that fuels tumor growth and therapeutic resistance. Consequently, inhibiting the RAGE signaling axis presents a compelling strategy to disrupt this tumor-promoting feedback loop.
Azeliragon (TTP488) is a small molecule inhibitor that binds to the V-domain of RAGE, preventing ligand binding and subsequent downstream signaling. Originally developed for Alzheimer's disease, its mechanism of action holds significant therapeutic potential in oncology.
Caption: The RAGE signaling pathway and the inhibitory action of Azeliragon.
Preclinical Efficacy of Azeliragon in Pancreatic Ductal Adenocarcinoma (PDAC)
Standard-of-Care: Gemcitabine, often in combination with nab-paclitaxel, has been a long-standing first-line treatment for advanced PDAC.
Mechanistic Rationale: PDAC is characterized by a dense, inflammatory tumor microenvironment with high levels of RAGE and its ligands, such as HMGB1. This signaling is known to promote tumor growth, invasion, and resistance to chemotherapy.
Preclinical Evidence: Studies using mouse models of PDAC have demonstrated that genetic deletion of RAGE or its pharmacological inhibition can significantly impede tumor progression. In a study utilizing the aggressive KPC (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre) mouse model of PDAC, treatment with a RAGE inhibitor led to a reduction in tumor growth and metastasis. While this study did not use Azeliragon specifically, it provides a strong proof-of-concept for the therapeutic utility of RAGE inhibitors in this cancer. The observed effects were linked to a decrease in the inflammatory cytokine cascade and reduced recruitment of myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment.
| Parameter | Gemcitabine (Standard-of-Care) | RAGE Inhibition (Azeliragon Proxy) |
| Mechanism | Pyrimidine analog, inhibits DNA synthesis | Blocks ligand-RAGE interaction, reduces downstream pro-tumor signaling |
| Primary Tumor Growth | Moderate reduction in preclinical models | Significant reduction in preclinical models |
| Metastasis | Limited efficacy in preventing metastasis | Significant reduction in metastatic burden |
| Tumor Microenvironment | Can induce inflammatory responses | Reduces inflammatory signaling and MDSC infiltration |
Preclinical Efficacy of Azeliragon in Colorectal Cancer (CRC)
Standard-of-Care: 5-Fluorouracil (5-FU)-based chemotherapy is a cornerstone of CRC treatment.
Mechanistic Rationale: The RAGE axis has been shown to be upregulated in CRC, and its ligand S100A9 is associated with colitis-associated cancer development.
Preclinical Evidence: In preclinical models of colitis-associated CRC, RAGE deficiency resulted in a significant decrease in tumor multiplicity and size. Treatment with a RAGE antagonist in these models recapitulated the effects of genetic RAGE deletion, indicating a direct therapeutic potential. The anti-tumor effects were attributed to the suppression of pro-inflammatory pathways, including STAT3 and NF-κB, which are critical for CRC cell proliferation and survival.
| Parameter | 5-Fluorouracil (Standard-of-Care) | RAGE Inhibition (Azeliragon Proxy) |
| Mechanism | Thymidylate synthase inhibitor, disrupts DNA replication | Attenuates S100/RAGE signaling, reduces pro-inflammatory pathways |
| Tumor Growth | Standard cytotoxic effects on tumor cells | Reduction in tumor multiplicity and size in colitis-associated models |
| Inflammation | Can cause mucositis and inflammation | Suppresses tumor-promoting inflammation |
| Key Pathways | Targets DNA synthesis | Inhibits STAT3 and NF-κB activation |
Experimental Protocols
Below are representative protocols for evaluating the efficacy of a RAGE inhibitor like Azeliragon in a preclinical cancer model, based on methodologies described in the cited literature.
Orthotopic Pancreatic Cancer Mouse Model
-
Cell Culture: Murine PDAC cell lines (e.g., KPC-derived) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Orthotopic Implantation: 1x10^6 PDAC cells in 50 µL of Matrigel are surgically implanted into the pancreas of 8-week-old C57BL/6 mice.
-
Treatment: After tumors are established (e.g., 7 days post-implantation), mice are randomized into treatment groups. Azeliragon is administered daily via oral gavage at a predetermined dose (e.g., 20 mg/kg). The standard-of-care group receives gemcitabine (e.g., 100 mg/kg, intraperitoneally, twice weekly). A control group receives a vehicle.
-
Monitoring: Tumor growth is monitored weekly using high-resolution ultrasound imaging. Mouse body weight and general health are monitored daily.
-
Endpoint Analysis: After a defined period (e.g., 28 days), mice are euthanized. Primary tumors are excised, weighed, and processed for histological analysis (H&E staining), immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and immune cell infiltration (e.g., F4/80 for macrophages), and Western blot for signaling pathway components (e.g., phosphorylated NF-κB). Livers and lungs are harvested to assess metastatic burden.
Caption: A representative experimental workflow for preclinical evaluation.
Future Perspectives and Conclusion
The preclinical data strongly suggest that inhibiting the RAGE pathway with agents like Azeliragon holds significant promise as a novel cancer therapy. The mechanism of action is distinct from and potentially complementary to traditional cytotoxic agents. By modulating the inflammatory tumor microenvironment, RAGE inhibition may not only impede tumor growth and metastasis but also overcome resistance to standard-of-care treatments.
While the evidence presented is indirect and derived from preclinical models, it provides a compelling, data-driven rationale for advancing Azeliragon into clinical trials for oncology. Future studies should focus on direct head-to-head comparisons with, and in combination with, standard-of-care therapies to fully elucidate the therapeutic potential of this approach. The development of Azeliragon for cancer represents an exciting opportunity to translate our growing understanding of the tumor microenvironment into a tangible clinical benefit.
References
-
Title: A randomized, double-blind, placebo-controlled clinical trial of the RAGE inhibitor azeliragon in patients with mild Alzheimer's disease. Source: Alzheimer's & Dementia: The Journal of the Alzheimer's Association URL: [Link]
-
Title: RAGE Signaling in Pancreatic Cancer Progression. Source: Cancers URL: [Link]
-
Title: Azeliragon Source: Wikipedia URL: [Link]
-
Title: RAGE expression in human tumors: a tissue microarray study. Source: Oncotarget URL: [Link]
-
Title: RAGE deficiency affects tumor growth and inflammation in a murine model of colitis-associated cancer. Source: World Journal of Gastroenterology URL: [Link]
-
Title: Azeliragon: a review of its mechanism of action and potential efficacy in the treatment of Alzheimer's disease. Source: Expert Opinion on Investigational Drugs URL: [Link]
-
Title: RAGE in cancer: a formidable therapeutic target. Source: Expert Opinion on Therapeutic Targets URL: [Link]
-
Title: The Role of RAGE in the Pathogenesis of Pancreatic Cancer. Source: International Journal of Molecular Sciences URL: [Link]
Technical Guide: Validating Azeliragon Efficacy via In Vitro to In Vivo Correlation (IVIVC)
The following guide is structured to provide a rigorous technical analysis of Azeliragon (TTP488), moving beyond basic product descriptions to a functional validation framework. This content is designed for application scientists and drug developers focusing on repurposing strategies (Oncology/Inflammation) and translational medicine.
Compound: Azeliragon (TTP488, PF-04494700) Class: Oral, small-molecule RAGE (Receptor for Advanced Glycation End-products) Antagonist Primary Applications: Glioblastoma (GBM), Pancreatic Cancer, Alzheimer’s Disease (Repurposing).
Executive Summary
Azeliragon distinguishes itself from preclinical RAGE inhibitors (e.g., FPS-ZM1) through its clinically proven safety profile and unique pharmacokinetic (PK) stability. While initial Phase 3 trials in Alzheimer’s Disease (STEADFAST) missed primary efficacy endpoints, the data established a robust safety window and clear pharmacodynamic (PD) target engagement. This guide outlines the experimental pathway to validate Azeliragon’s efficacy, correlating in vitro NF-
Part 1: Mechanistic Foundation & Signaling Architecture
To validate Azeliragon, one must first isolate its specific mechanism: blocking the interaction between the RAGE V-domain and its ligands (HMGB1, S100P, S100B, AGEs). Unlike antibodies that may target specific ligands, Azeliragon acts as a broad-spectrum blockade of the receptor itself, preventing the dimerization required for signal transduction.
Diagram 1: RAGE Signaling Blockade & Downstream Effects
Figure 1 illustrates the interruption of the ligand-RAGE axis, preventing the phosphorylation of NF-
Figure 1 Caption: Azeliragon competitively binds the RAGE V-domain, inhibiting ligand-induced NF-
Part 2: In Vitro Profiling & Comparative Analysis
When designing in vitro validation assays, a common pitfall is relying solely on cytotoxicity (MTT/CellTiter-Glo) assays. Azeliragon is cytostatic rather than purely cytotoxic. The validation must focus on functional signaling inhibition .
Comparative Benchmark: Azeliragon vs. Alternatives
The following table contrasts Azeliragon with FPS-ZM1, a standard preclinical tool compound.
| Feature | Azeliragon (TTP488) | FPS-ZM1 | Experimental Implication |
| Status | Clinical (Phase 2/3) | Preclinical Tool | Azeliragon data is translatable to human dosing; FPS-ZM1 is not. |
| Target Affinity (Ki) | ~10–50 nM (Functional) | ~150 nM | Azeliragon shows higher potency in functional blockade assays. |
| Solubility | Low (Requires DMSO/Tween) | Moderate | Strict vehicle control (0.1% DMSO) is required for Azeliragon. |
| Primary Mode | Pan-ligand RAGE Blockade | BBB-permeant Antagonist | Azeliragon is preferred for systemic oncology models; FPS-ZM1 for acute CNS mechanistic probes. |
Protocol 1: Functional NF- B Reporter Assay
Objective: Determine the IC50 of Azeliragon for inhibiting ligand-induced signaling (not just cell death).
Reagents:
-
Cell Line: HUVEC (Endothelial) or Panc-1 (Pancreatic) stably transfected with NF-
B-Luciferase reporter. -
Ligand: Recombinant HMGB1 (1 µg/mL) or S100P.
-
Control: FPS-ZM1 (Positive control), Vehicle (0.1% DMSO).
Workflow:
-
Seeding: Plate 10,000 cells/well in 96-well white-walled plates. Allow attachment (24h).
-
Starvation: Switch to serum-reduced media (0.5% FBS) for 12 hours to basalize NF-
B levels. (Critical Step: High serum contains bovine AGEs/S100s that mask drug effects). -
Pre-treatment: Add Azeliragon (Serial dilution: 1 nM to 10 µM) for 1 hour prior to ligand induction. This allows the drug to occupy the receptor V-domain.
-
Induction: Add HMGB1 (1 µg/mL) directly to the wells containing the drug. Incubate for 4–6 hours.
-
Readout: Add Luciferase substrate and measure luminescence.
-
Analysis: Normalize to Vehicle+Ligand (100%) and Vehicle-Ligand (0%). Calculate IC50.
Expected Result: Azeliragon should demonstrate an IC50 in the range of 10–100 nM for signaling inhibition. If the IC50 is >5 µM, check for precipitation or non-specific cytotoxicity.
Part 3: In Vivo Translation & Pharmacokinetics
To correlate in vitro potency to in vivo efficacy, one must account for Azeliragon’s unique PK profile: it has a prolonged half-life (~10 days in humans) and requires loading doses to reach steady state quickly in animal models.
Diagram 2: Translational Validation Workflow
Figure 2 outlines the step-by-step pipeline from cell-based confirmation to xenograft efficacy.
Figure 2 Caption: The translational pipeline ensures that the in vivo dose achieves plasma concentrations sufficient to cover the in vitro IC50.
Protocol 2: Glioblastoma (GBM) Xenograft Efficacy
Objective: Validate tumor growth inhibition (TGI) in a RAGE-dependent model (e.g., U87MG or GL261).
Experimental Design:
-
Animals: Athymic Nude Mice (6–8 weeks).
-
Groups (n=10):
-
Vehicle Control (0.5% Methylcellulose/0.1% Tween 80).
-
Azeliragon Low Dose (5 mg/kg PO daily).
-
Azeliragon High Dose (20 mg/kg PO daily).
-
Positive Control (Temozolomide 25 mg/kg).
-
Key Procedural Nuances:
-
Tumor Implantation: Inject
cells subcutaneously. Wait until tumors reach ~100 mm³ (approx. 10–14 days). -
Randomization: Randomize mice based on tumor volume, not weight, to minimize baseline variance.
-
Dosing: Administer Azeliragon via oral gavage (PO) . Due to high lipophilicity, ensure the suspension is uniform.
-
Expert Insight: Unlike FPS-ZM1 which is often injected IP, Azeliragon is orally bioavailable. Testing it PO is crucial for clinical relevance.
-
-
Duration: Treat for 21–28 days.
-
Biomarker Confirmation: At termination, harvest tumors and perform IHC for nuclear p65 (NF-
B) . Efficacy is validated only if tumor volume reduction correlates with reduced nuclear p65 staining.
Part 4: The Correlation Matrix (IVIVC)
The ultimate validation lies in the mathematical correlation between the two datasets.
The "Cover the Target" Rule: Clinical data indicates that a steady-state plasma concentration of ~12 ng/mL (approx. 25 nM) is achievable with 5 mg/day dosing.
-
In Vitro: Functional IC50 is ~10–50 nM.
-
In Vivo: A 5 mg/kg mouse dose typically yields plasma exposure (AUC) comparable to human therapeutic levels.
Validation Criteria: If your in vitro IC50 is 20 nM, and your in vivo plasma concentration at the effective dose is 25 nM, you have achieved a successful IVIVC . If the in vivo efficacy requires plasma levels of 5 µM (100x the IC50), off-target toxicity is likely driving the tumor reduction, not RAGE inhibition.
References
-
Burstein, A. H., et al. (2014). "Effect of TTP488 in patients with mild to moderate Alzheimer's disease." BMC Neurology.
-
Gong, L., et al. (2024). "The RAGE Inhibitor TTP488 (Azeliragon) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines."[2][3] Cancers.
-
Deane, R., et al. (2012).[4] "A multimodal RAGE-specific inhibitor reduces amyloid β-mediated brain disorder in a mouse model of Alzheimer disease."[1][5] Journal of Clinical Investigation. (Reference for FPS-ZM1 comparison).
-
ClinicalTrials.gov. (2023). "Azeliragon and Chemoradiotherapy in Newly Diagnosed Glioblastoma." U.S. National Library of Medicine. [6]
-
vTv Therapeutics. (2018). "Development of Azeliragon, an Oral Small Molecule Antagonist of RAGE." Journal of Prevention of Alzheimer's Disease.
Sources
- 1. Development of Azeliragon, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The RAGE Inhibitor TTP488 (Azeliragon) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. alzforum.org [alzforum.org]
- 6. The RAGE Inhibitor TTP488 (Azeliragon) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
